2-Bromothiophen-3-amine
Overview
Description
2-Bromothiophen-3-amine is an organosulfur compound with the molecular formula C₄H₄BrNS It is a derivative of thiophene, where a bromine atom is substituted at the second position and an amine group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromothiophen-3-amine can be synthesized through several methods. One common approach involves the bromination of thiophene followed by amination. The process typically includes:
Bromination: Thiophene is treated with bromine in the presence of a catalyst to yield 2-bromothiophene.
Amination: The 2-bromothiophene is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the third position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and amination processes, often optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Bromothiophen-3-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Biaryl compounds when used in Suzuki-Miyaura coupling.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines or thiols.
Scientific Research Applications
2-Bromothiophen-3-amine has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Pharmaceuticals: It is used in the development of drugs and bioactive compounds.
Material Science: The compound is employed in the synthesis of conductive polymers and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Bromothiophen-3-amine depends on its application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use.
Comparison with Similar Compounds
2-Bromothiophene: Lacks the amine group, making it less versatile in certain reactions.
3-Bromothiophen-2-amine: The positions of the bromine and amine groups are swapped, leading to different reactivity and applications.
2-Chlorothiophen-3-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and properties.
Uniqueness: 2-Bromothiophen-3-amine is unique due to the specific positioning of the bromine and amine groups, which allows for selective reactions and applications in various fields. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable compound in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-bromothiophen-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c5-4-3(6)1-2-7-4/h1-2H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJZUEJIVBSRKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544658 | |
Record name | 2-Bromothiophen-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106944-13-2 | |
Record name | 2-Bromothiophen-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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